molecular formula C10H11N3 B1336344 3-(1H-pyrazol-1-ylmethyl)aniline CAS No. 892502-09-9

3-(1H-pyrazol-1-ylmethyl)aniline

Cat. No.: B1336344
CAS No.: 892502-09-9
M. Wt: 173.21 g/mol
InChI Key: JGTYTUGTENJXBY-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)aniline: is an organic compound with the molecular formula C10H11N3. It consists of a pyrazole ring attached to a benzene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline typically involves the reaction of 3-chloromethyl aniline with pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1H-pyrazol-1-ylmethyl)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits activity against certain biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: The compound’s structure allows it to interact with various biological pathways, making it a potential lead compound in the development of drugs for treating diseases such as cancer and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 3-(1H-pyrazol-1-ylmethyl)phenol
  • 3-(1H-pyrazol-1-ylmethyl)benzoic acid
  • 3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Comparison: Compared to these similar compounds, 3-(1H-pyrazol-1-ylmethyl)aniline is unique due to the presence of an amino group on the benzene ring. This functional group enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the amino group can participate in hydrogen bonding, increasing the compound’s potential for biological activity .

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTYTUGTENJXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424498
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-09-9
Record name 3-(1H-Pyrazol-1-ylmethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-ylmethyl)aniline
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